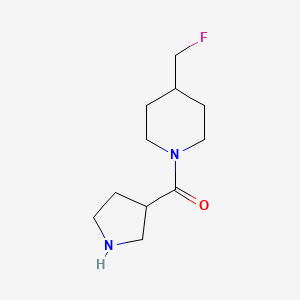

(4-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(fluoromethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FN2O/c12-7-9-2-5-14(6-3-9)11(15)10-1-4-13-8-10/h9-10,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOJIOMLKVFHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N2CCC(CC2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone, a derivative of piperidine and pyrrolidine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to elucidate the biological activity of this compound, supported by relevant case studies, synthesis methods, and comparative data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a fluoromethyl group on the piperidine ring, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antiviral Activity : Compounds with similar scaffolds have shown effectiveness against SARS-CoV-2, with inhibition percentages reaching up to 99% in certain derivatives .

- Antitumor Activity : Studies have demonstrated that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 12.3 μM against the Bel-7402 cell line .

- Kinase Inhibition : Some derivatives have been identified as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a key player in many cellular processes, including apoptosis and cell cycle regulation .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Piperidine Ring : Utilizing fluorinated reagents to introduce the fluoromethyl group.

- Pyrrolidine Coupling : Employing amide coupling techniques to attach the pyrrolidine moiety.

- Purification and Characterization : Techniques such as chromatography and NMR spectroscopy are used for purification and structural confirmation.

Case Study 1: Antiviral Efficacy

In a study focusing on antiviral compounds, derivatives similar to this compound were tested against SARS-CoV-2. The results showed significant inhibition rates, indicating that structural modifications could enhance antiviral properties .

Case Study 2: Antitumor Activity

Another study evaluated a series of piperidine derivatives for their cytotoxic effects on cancer cell lines. The compound exhibited notable activity against multiple tumor types, with specific attention to its mechanism of action involving apoptosis induction .

Comparative Data Table

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to modulate biological pathways makes it a candidate for drug development.

Case Study: PCSK9 Inhibition

Research has indicated that small molecules similar to (4-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone can act as ligands for the proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial in cholesterol metabolism. The modulation of PCSK9 activity can lead to lower cholesterol levels, presenting a potential therapeutic avenue for hypercholesterolemia treatment .

Neuropharmacology

The compound's piperidine structure suggests potential central nervous system (CNS) activity. Studies have focused on its effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Antidepressant Activity

In preclinical models, derivatives of this compound have shown promise in alleviating symptoms of depression by acting as selective serotonin reuptake inhibitors (SSRIs). Their efficacy in animal models indicates a pathway for developing new antidepressants .

Cancer Research

The compound has been investigated for its anti-cancer properties, particularly in targeting specific cancer cell lines through apoptosis induction.

Case Study: Targeting Androgen Receptors

Recent studies have highlighted the role of compounds similar to this compound in degrading androgen receptors, which are pivotal in prostate cancer progression. This mechanism opens avenues for developing targeted therapies against hormone-dependent cancers .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis:

Fluorinated Piperidine/Pyrrolidine Derivatives

- (2-Fluoro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1, ): Structural Differences: Replaces the pyrrolidin-3-yl group with a 2-fluoro-pyridinyl moiety and introduces a pyrazolo-pyrimidine sulfonylphenyl substituent. Functional Impact: The pyrazolo-pyrimidine group likely enhances kinase inhibition (e.g., JAK/STAT pathways), while the sulfonylphenyl group improves solubility .

- 4-(4-Fluorophenyl)piperazin-1-ylmethanone (CAS 921230-83-3, ): Structural Differences: Substitutes the piperidine core with a piperazine ring and adds a 4-fluorophenyl group. Functional Impact: Piperazine derivatives often exhibit improved CNS bioavailability due to reduced basicity compared to piperidines. The fluorophenyl group may enhance σ-receptor binding .

Pyrrolidine/Acetamide Derivatives

- (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride (CAS 1246277-44-0, ): Structural Differences: Replaces the methanone group with an acetamide and lacks the fluoromethyl-piperidine moiety. Functional Impact: Acetamide derivatives are commonly used as intermediates for dopamine D3 receptor ligands. The absence of fluorine may reduce metabolic stability but improve solubility .

- (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride (CAS 1286207-68-8, ): Structural Differences: Features a cyclopropyl group instead of fluoromethyl-piperidine and includes an amine on the pyrrolidine ring. The amine may facilitate salt formation for better pharmacokinetics .

Piperidine-Based Methanones

- (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone (): Structural Differences: Incorporates a piperidin-3-ylmethoxy-phenyl group instead of fluoromethyl-piperidine. Functional Impact: The methoxy-phenyl group may increase lipophilicity, favoring membrane permeability but risking higher off-target effects .

Research Findings and Trends

- Fluorine Impact: The fluoromethyl group in the target compound likely enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., CAS 1246277-44-0) .

- Heterocycle Choice : Piperidine-based compounds (target compound, ) generally exhibit higher basicity than piperazine derivatives (), affecting tissue distribution and excretion rates .

- Safety Considerations : Compounds with aryl fluorinated groups (e.g., ) may pose higher hepatotoxicity risks compared to aliphatic fluorinated derivatives like the target compound .

Preparation Methods

Starting Materials and Fluorination

The fluoromethyl group introduction on the piperidine ring can be achieved by selective fluorination of a methyl or hydroxymethyl precursor at the 4-position of piperidine. Common methods include:

- Nucleophilic substitution of a 4-(halomethyl)piperidine precursor with fluoride sources such as KF or CsF.

- Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor on appropriate precursors.

Typical Procedure Example

A representative method involves:

- Starting from 4-piperidinemethanol.

- Conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate).

- Subsequent nucleophilic substitution with a fluoride salt in polar aprotic solvents (e.g., DMF) under controlled temperature to yield 4-(fluoromethyl)piperidine.

Preparation of Pyrrolidin-3-yl Carboxylic Acid Derivative

The pyrrolidin-3-yl moiety is generally introduced as a carboxylic acid or activated ester derivative, which is then coupled with the amine counterpart.

- Commercially available or synthesized pyrrolidin-3-carboxylic acid can be converted into acid chlorides or activated esters using coupling agents like HBTU or EDCI.

- Protection of the pyrrolidine nitrogen may be required depending on the synthetic route.

Amide Bond Formation

Coupling Agents

Amide bond formation between 4-(fluoromethyl)piperidine and pyrrolidin-3-yl carboxylic acid derivatives is typically facilitated by peptide coupling reagents:

Reaction Conditions

- Reactions are generally performed in polar aprotic solvents such as DMF or dichloromethane.

- Triethylamine or DIPEA is used as a base to scavenge the acid by-products.

- Room temperature to mild heating conditions (20–50 °C) are common.

- Reaction times vary from 2 to 24 hours depending on the reactivity of substrates.

Representative Synthetic Scheme and Data Table

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Conversion of 4-piperidinemethanol to tosylate | TsCl, pyridine, 0 °C to RT | 85–90 | Tosylation of hydroxyl group |

| 2 | Nucleophilic substitution with fluoride | KF, DMF, 80 °C, 12 h | 70–80 | Fluoromethyl group introduction |

| 3 | Activation of pyrrolidin-3-carboxylic acid | HBTU, DIPEA, DMF, RT | 90 | Formation of activated ester intermediate |

| 4 | Amide coupling with 4-(fluoromethyl)piperidine | HBTU, DIPEA, DMF, RT, 12 h | 75–85 | Formation of final amide compound |

| 5 | Purification | Column chromatography or recrystallization | — | Purity >95% by HPLC |

Research Findings and Optimization

- Fluorination step : Nucleophilic substitution with fluoride salts is favored for regioselectivity and milder conditions compared to direct electrophilic fluorination, which can lead to side reactions.

- Coupling efficiency : Use of HBTU as coupling agent provides high yields and minimal racemization, critical for maintaining stereochemical integrity.

- Purification : Silica gel chromatography is effective; however, recrystallization from suitable solvents can enhance purity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.